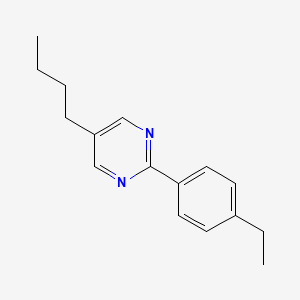

5-Butyl-2-(4-ethylphenyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

64835-59-2 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

5-butyl-2-(4-ethylphenyl)pyrimidine |

InChI |

InChI=1S/C16H20N2/c1-3-5-6-14-11-17-16(18-12-14)15-9-7-13(4-2)8-10-15/h7-12H,3-6H2,1-2H3 |

InChI Key |

CXHUESOXZQPHHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC |

Origin of Product |

United States |

Computational and Theoretical Studies on 5 Butyl 2 4 Ethylphenyl Pyrimidine and Pyrimidine Analogs

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting molecular properties with high accuracy. physchemres.org These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic behavior. For complex organic molecules such as pyrimidine (B1678525) derivatives, these calculations help in interpreting experimental data and predicting reactivity. jchemrev.com

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on its electron density rather than the complex many-electron wavefunction. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) have been shown to provide a good balance between accuracy and computational cost for organic molecules, yielding results that correlate well with experimental data. ajchem-a.com

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. nih.gov For 5-Butyl-2-(4-ethylphenyl)pyrimidine, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.

| Parameter | Typical Calculated Value (for similar 2-aryl pyrimidines) | Reference |

| Pyrimidine C-N bond length | ~1.34 Å | researchgate.net |

| Pyrimidine C-C bond length | ~1.39 Å | researchgate.net |

| Inter-ring C-C bond length | ~1.49 Å | researchgate.net |

| Phenyl-Pyrimidine Dihedral Angle | 20° - 40° | nih.gov |

This interactive table presents typical geometric parameters expected for this compound based on DFT calculations of analogous compounds.

The electronic structure of a molecule is described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. aimspress.com

For pyrimidine derivatives, the HOMO is typically distributed over the electron-rich regions, often involving the π-system of the aromatic rings, while the LUMO is centered on the electron-deficient pyrimidine ring. irjweb.comijcce.ac.ir The introduction of an electron-donating butyl group at the 5-position and an ethylphenyl group at the 2-position would be expected to raise the HOMO energy and potentially lower the LUMO energy, thereby narrowing the energy gap compared to the unsubstituted pyrimidine. This tuning of the FMOs influences the molecule's reactivity and electronic transitions. mdpi.com

| Pyrimidine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole* | -6.574 | -2.093 | 4.481 | ajchem-a.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.261 | -0.884 | 5.377 | irjweb.com |

| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one | -6.442 | -0.675 | 5.767 | physchemres.org |

This interactive table shows FMO energies for related heterocyclic compounds, illustrating the typical range of values obtained from DFT calculations. Note: The first entry is an oxadiazole, included for comparative context.

Theoretical vibrational analysis is performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. researchgate.net The calculation yields a set of vibrational frequencies and their corresponding normal modes, which describe the collective motions of the atoms (e.g., stretching, bending, and twisting). These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, improving agreement with experimental spectra. physchemres.org

For pyrimidine and its derivatives, characteristic vibrational modes include C-H stretching in the aromatic rings (~3000-3100 cm⁻¹), ring stretching modes (~1400-1600 cm⁻¹), and C-H in-plane and out-of-plane bending vibrations. physchemres.orgnih.gov The vibrations of the butyl and ethyl substituents would appear in the C-H stretching region (~2850-2960 cm⁻¹) and bending regions (~1375-1465 cm⁻¹). Comparing the calculated spectrum of this compound with an experimental one allows for a detailed and reliable assignment of the observed spectral bands. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. aimspress.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. ajchem-a.com

In a typical 2-aryl pyrimidine, the MEP map would show a strong negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them primary sites for hydrogen bonding and electrophilic interactions. physchemres.orgirjweb.com The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue). The MEP map for this compound would visualize how the electron-donating alkyl groups influence the charge distribution across the entire molecular framework, highlighting the most reactive sites.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic bonding concepts like lone pairs, and sigma (σ) and pi (π) bonds. It examines charge transfer interactions (delocalization) between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. nih.gov

Density Functional Theory (DFT) Applications

Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic parameters of ligand-receptor binding—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—are crucial for understanding the driving forces behind molecular interactions. Gibbs free energy indicates the spontaneity of a binding event, while enthalpy and entropy reveal whether the binding is driven by favorable bond formations (enthalpic) or by an increase in disorder (entropic), often due to the release of water molecules from the binding site.

These parameters can be determined experimentally through methods like Isothermal Titration Calorimetry (ITC) or computationally through molecular dynamics simulations. researchgate.netacs.org For instance, a study on 6-arylpyrido[2,3-d]pyrimidines, which are structurally related to pyrimidine analogs, used ITC to measure the thermodynamic parameters of their binding to the bacterial enzyme D-alanine:D-alanine ligase (DdlB). researchgate.net The results provided a detailed thermodynamic profile of the protein-ligand interactions. researchgate.net

| Compound | Binding Constant (Kb) [M-1] | ΔG° [kcal/mol] | ΔH° [kcal/mol] | -TΔS° [kcal/mol] |

|---|---|---|---|---|

| Analog 14 | (1.2 ± 0.1) x 105 | -6.9 ± 0.1 | -10.8 ± 0.1 | 3.9 |

| Analog 33 | (2.1 ± 0.1) x 105 | -7.3 ± 0.1 | -10.3 ± 0.1 | 3.0 |

Furthermore, computational studies have shown that the Gibbs free energy derived from analyzing protein-protein interaction networks, which can be influenced by small molecules like pyrimidine derivatives, correlates with clinical outcomes in cancer. nih.gov Molecular dynamics simulations can also be employed to calculate the enthalpy of hybridization in DNA duplexes, which contain pyrimidine bases, with high accuracy. acs.org

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a dynamic view of molecular systems, complementing the static information from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique allows researchers to observe the dynamic behavior of molecules, such as conformational changes, ligand binding and unbinding events, and the stability of protein-ligand complexes. researchgate.netrsc.org

In the context of pyrimidine analogs, MD simulations have been used extensively. For example, simulations lasting 100 nanoseconds were used to confirm the stability of newly designed pyrimidine-based inhibitors within the active site of the Focal Adhesion Kinase (FAK) receptor. rsc.org These simulations also help in calculating binding free energies using methods like MM-PBSA, which can validate docking results and provide a more accurate estimate of binding affinity. rsc.org MD simulations are also crucial for studying the conformational landscape of DNA containing pyrimidine photoproducts, revealing how local structure and flexibility are affected by damage. aip.org

Homology Modeling and Protein-Ligand Interactions

When the experimental 3D structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to build a theoretical model. wikipedia.org This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. wikipedia.orgbonvinlab.org A model of the "target" protein is constructed based on the experimental structure of a related homologous protein (the "template"). wikipedia.org

Once a protein model is built, molecular docking can be used to predict the binding mode and affinity of a ligand, such as a pyrimidine derivative. This combined approach is frequently used in drug discovery. rsc.orgnih.gov For instance, molecular docking was used to investigate the interaction between newly designed pyrimidine inhibitors and the FAK receptor, identifying key hydrogen bonds and hydrophobic interactions with specific amino acid residues like Cys502 and Leu553. rsc.org Similarly, computational methods have been developed to predict specific protein-protein interactions by scoring homology-modeled complex structures. nih.gov

Force Field Development and Optimization (e.g., OPLS, MMFFs)

Molecular simulations like MD rely on a set of mathematical functions and parameters known as a force field (FF) to describe the potential energy of a system. Common force fields include AMBER, CHARMM, OPLS, and MMFFs. While standard force fields exist for common biomolecules like proteins and nucleic acids, they may lack parameters for novel or modified molecules, such as specific pyrimidine derivatives. nih.gov

In such cases, new parameters must be developed. This process involves using quantum mechanical calculations to determine properties like partial atomic charges, bond lengths, and bond angles for the novel molecule. nih.gov These calculated values are then fitted to match the functional forms of the force field. For example, force field parameters for modified pyrimidines like 5-chlorouracil (B11105) have been developed by adapting templates from standard force fields (e.g., AMBER OL15) and supplementing them with data from the Generalized Amber Force Field (GAFF). nih.gov The performance of different force fields must also be assessed, as studies on DNA/RNA hybrids have shown that no single force field perfectly reproduces all structural details, with different families like AMBER and CHARMM having distinct strengths and weaknesses. acs.orgbiorxiv.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijcsi.pronih.gov These models are critical in drug design and materials science for predicting the activity of new compounds and optimizing lead structures. nih.gov

Numerous QSAR/QSPR studies have been conducted on pyrimidine derivatives for a wide range of applications. The general workflow involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known activities. Then, statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a predictive model. nih.gov

| Application | Pyrimidine Analogs | Modeling Method | Key Findings/Model Performance | Reference |

|---|---|---|---|---|

| Anticancer (VEGFR-2 Inhibitors) | Furopyrimidines & Thienopyrimidines | MLR, ANN | ANN model (R² = 0.998) was superior to MLR (R² = 0.889) in predicting activity. | nih.gov |

| FAK Inhibitors | 31 Pyrimidine-based derivatives | 3D-QSAR (CoMSIA) | A reliable and predictive model (Q² = 0.699, R²test = 0.815) was developed. Hydrophobic and donor fields were critical for activity. | rsc.org |

| Larvicidal (Aedes aegypti) | Substituted pyrimidines | MLR | Model showed that hydrophobicity and specific substituent patterns (methyl, methoxy) were responsible for larvicidal activity. | researchgate.netscielo.br |

| Corrosion Inhibition | 12 Pyrimidine derivatives | QSPR (PCR) | A highly accurate model (R² = 0.985) was built correlating physicochemical properties with inhibition efficiency. | ijcsi.pro |

| Antileishmanial Activity | 30 Pyrimidine derivatives | MLR, MNLR | The nonlinear model (MNLR) showed better predictive power (R² = 0.870) than the linear model (MLR, R² = 0.824). | researchgate.net |

These studies highlight that the biological activity and properties of pyrimidine derivatives are influenced by a complex interplay of electronic, steric, and hydrophobic factors. rsc.orgmdpi.com QSAR models provide valuable theoretical guidelines for the rational design and synthesis of new, more potent pyrimidine-based compounds for various applications. rsc.orgnih.gov

Data-Driven Machine Learning QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov In recent years, data-driven machine learning (ML) has emerged as a powerful tool in QSAR modeling, capable of handling complex and non-linear relationships between molecular descriptors and activity. ijcit.comnih.govmdpi.com For pyrimidine derivatives, various ML algorithms have been employed to develop predictive QSAR models for a range of biological targets. nih.govnih.govijcit.com

Machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Gradient Boosting Machines (GBM) have been successfully applied to QSAR studies of pyrimidine analogs. nih.govnih.govnih.govnih.gov These models are trained on datasets of compounds with known activities and a wide array of calculated molecular descriptors. The goal is to build a model that can accurately predict the activity of new, untested compounds like this compound. ijcit.comyoutube.com For instance, a study on pyrimidine derivatives as anticancer agents might use a dataset of various substituted pyrimidines and their measured inhibitory concentrations (IC50) against a cancer cell line. nih.gov The resulting QSAR model could then be used to estimate the potential anticancer activity of this compound.

The performance of these ML-based QSAR models is typically evaluated using statistical metrics such as the coefficient of determination (R²), root-mean-square error (RMSE), and the predictive ability on an external test set (Q²). nih.govopenrepository.com A robust and predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. ijcit.com

Table 1: Commonly Used Machine Learning Algorithms in QSAR for Pyrimidine Analogs

| Machine Learning Algorithm | Description | Application in Pyrimidine QSAR |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting anticancer, anti-inflammatory, and other biological activities of pyrimidine derivatives. nih.govnih.gov |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classification of active vs. inactive pyrimidine compounds and regression-based prediction of potency. nih.govmdpi.com |

| Artificial Neural Network (ANN) | A computational model inspired by the structure and function of biological neural networks. | Modeling non-linear relationships between molecular descriptors and the biological activity of pyrimidines. nih.govnih.gov |

| Gradient Boosting Machines (GBM) | An ensemble technique that builds models in a sequential manner, with each new model correcting the errors of the previous one. | Developing highly predictive QSAR models for various biological targets of pyrimidine analogs. nih.gov |

Quantum Chemical QSAR Models for Acidity Prediction (pKa estimation)

The acidity constant (pKa) is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Quantum chemical methods can be employed within a QSAR framework to accurately predict the pKa of pyrimidine derivatives. nih.gov This approach typically involves calculating the energy difference (ΔE) between the protonated and deprotonated forms of the molecule in a solvent environment. nih.gov

Density Functional Theory (DFT) is a commonly used quantum mechanical modeling method for these calculations. nih.gov By establishing a linear relationship between the calculated ΔE and the experimental pKa values for a set of known pyrimidine analogs, a predictive QSAR model can be developed. nih.gov This model can then be used to estimate the pKa of new compounds like this compound. The accuracy of these predictions is often comparable to or even exceeds that of some commercial software packages. nih.gov

For pyrimidines, two pKa values are often of interest: pKa1 for the cation-to-neutral dissociation and pKa2 for the neutral-to-anion dissociation. nih.gov Quantum chemical QSAR models have demonstrated excellent predictive power for both of these values in pyrimidine and related compounds. nih.gov

Table 2: Example of a Quantum Chemical QSAR Model for pKa Prediction of Pyrimidines

| Parameter | Description | Relevance to pKa Prediction |

| ΔE (H₂O) | The calculated energy difference between the protonated and deprotonated species in an aqueous solvent model. | Serves as the primary descriptor in the QSAR equation for pKa prediction. nih.gov |

| Level of Theory | The specific quantum chemical method and basis set used for the calculations (e.g., B3LYP/6-31+G(d,p)). | Determines the accuracy and computational cost of the energy calculations. nih.gov |

| Solvent Model | A computational model that simulates the effect of the solvent (e.g., SM8). | Crucial for accurately representing the energetics of dissociation in solution. nih.gov |

| Regression Equation | The linear equation relating ΔE to the experimental pKa (e.g., pKa = m * ΔE + c). | The final predictive model used to estimate the pKa of new compounds. |

Molecular Descriptors Calculation and Selection

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. researchgate.net These descriptors can be broadly categorized into 1D, 2D, and 3D descriptors. For a molecule like this compound, a vast number of descriptors can be calculated using various software tools. chemrxiv.orgyoutube.com

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts. chemrxiv.org

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and 2D autocorrelation descriptors. researchpublish.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. chemrxiv.org

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Including too many irrelevant or redundant descriptors can lead to overfitting. Therefore, various feature selection techniques are employed to identify a smaller subset of descriptors that have the highest correlation with the biological activity. chemrxiv.org These techniques can range from simple correlation analysis to more advanced methods like genetic algorithms. mdpi.com The selected descriptors for pyrimidine analogs often relate to their electronic properties, lipophilicity, and steric features, which are known to influence their biological interactions. preprints.org

In Silico Tools for Molecular Design and Property Prediction

In silico tools have become indispensable in modern drug discovery, allowing for the rapid and cost-effective design and evaluation of new molecules. nih.govopenrepository.comresearchpublish.com These computational methods are widely used in the study of pyrimidine derivatives to predict their properties and interactions with biological targets.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govijpsjournal.com For pyrimidine derivatives, virtual screening can be used to explore vast chemical spaces and identify novel analogs of this compound with potentially improved activity. nih.gov

DNA-encoded libraries (DELs) represent a powerful approach for generating and screening massive numbers of compounds. nih.gov The pyrimidine scaffold is an ideal starting point for creating diverse DELs due to its modular nature, allowing for the attachment of various chemical functionalities at different positions. nih.gov These libraries can then be screened against a target of interest to identify potent and selective binders. nih.gov

Table 3: Approaches in Virtual Screening and Library Design for Pyrimidine Analogs

| Technique | Description | Application for Pyrimidine Derivatives |

| Ligand-Based Virtual Screening | Uses the knowledge of known active compounds to identify new ones with similar properties. | Searching for pyrimidine analogs with similar pharmacophoric features to known inhibitors. |

| Structure-Based Virtual Screening | Utilizes the 3D structure of the biological target to dock and score potential ligands. | Identifying pyrimidine derivatives that are predicted to bind strongly to the active site of a target protein. ijpsjournal.combiotech-asia.org |

| DNA-Encoded Library (DEL) Technology | Involves the synthesis of large collections of compounds, each tagged with a unique DNA barcode for identification. | Rapidly generating and screening millions of pyrimidine analogs to discover novel hits. nih.gov |

Prediction of Molecular Interactions and Binding Affinities

Understanding how a molecule like this compound interacts with its biological target is crucial for rational drug design. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpsjournal.comnih.gov This technique can provide valuable insights into the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions, between a pyrimidine derivative and its target protein. ijpsjournal.comnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the molecular interactions and can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than docking scores alone. nih.gov These computational predictions of molecular interactions and binding affinities are essential for optimizing the structure of lead compounds to improve their potency and selectivity. researchpublish.comijpsjournal.com

Table 4: Computational Methods for Predicting Molecular Interactions

| Method | Description | Information Gained for Pyrimidine Analogs |

| Molecular Docking | Predicts the binding pose and orientation of a ligand within the active site of a target protein. | Identifies key amino acid residues involved in the binding of pyrimidine derivatives and provides a preliminary estimate of binding affinity. ijpsjournal.comnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor complex. | Assesses the stability of the binding pose and provides a more accurate calculation of binding free energy. nih.govnih.gov |

| Binding Free Energy Calculations (e.g., MM/GBSA) | Post-processing of MD simulation trajectories to calculate the free energy of binding. | Quantitatively predicts the binding affinity of pyrimidine analogs to their target, aiding in lead optimization. nih.gov |

Structure Function Relationships and Molecular Design Principles

Influence of Substituent Position and Nature (Butyl at C5, Ethylphenyl at C2) on Molecular Attributes

The strategic placement of substituents on the pyrimidine (B1678525) ring is a primary tool for tuning the molecule's properties. The pyrimidine ring itself is electron-deficient, and its reactivity and electronic characteristics are heavily influenced by the electron-donating or electron-withdrawing nature of its substituents. nih.gov

The alkyl group at the C5 position plays a significant role in modulating the intermolecular forces, which in turn affects the material's bulk properties. While the n-butyl group in the titular compound provides a certain level of lipophilicity and influences molecular packing, variations in chain length can lead to predictable changes in behavior.

Research on other alkyl-substituted heterocyclic compounds, such as alkylimidazolium and pyridinium (B92312) ionic liquids, demonstrates a clear correlation between alkyl chain length and physical properties. For instance, studies have shown that resistance to degradation can be weaker for compounds with shorter alkyl chains. nih.gov In other systems, lengthening the alkyl chain has been found to lower the rate of degradation more significantly than altering the core heterocyclic group. nih.gov In the context of cellulose (B213188) dissolution in ionic liquids, an "odd-even" effect has been observed, where imidazolium (B1220033) cations with even-numbered alkyl chains (like butyl) were more effective solvents than those with odd-numbered chains. nih.gov

These findings suggest that modifying the butyl group on the pyrimidine ring—for example, to a hexyl or octyl chain—would likely alter properties such as melting point, solubility, and the stability of mesophases in liquid crystalline applications. A longer chain generally increases van der Waals forces but can also introduce more conformational disorder.

Table 1: Effect of Alkyl Chain Length on Material Properties (Illustrative Data based on General Principles)

| Alkyl Chain at C5 | Predicted Effect on Melting Point | Predicted Influence on Liquid Crystal Mesophase Stability | Rationale |

| Ethyl (C2) | Lower | May decrease | Reduced van der Waals forces compared to butyl. |

| n-Butyl (C4) | Baseline | Baseline | Reference compound. |

| n-Hexyl (C6) | Higher | May increase | Increased van der Waals forces enhancing molecular cohesion. nih.gov |

| n-Octyl (C8) | Highest | May show complex behavior | Stronger intermolecular forces, but increased flexibility can disrupt packing. nih.gov |

The substituent at the C2 position has a profound effect on the electronic landscape of the entire molecule. The 2-(4-ethylphenyl) group functions as an electron-donating entity connected to the electron-deficient pyrimidine ring. The ethyl group, being a weak electron-donating group, enhances the electron-rich character of the phenyl ring, which in turn influences the pyrimidine core.

Studies on substituted pyrimidines confirm a subtle interplay between the electronic nature of substituents and the molecule's reactivity. researchgate.net The presence of an electron-rich aryl group can create a "push-pull" system, facilitating intramolecular charge transfer (ICT). nih.gov This is a key mechanism for creating fluorescent materials, where the combination of an electron-rich moiety and a π-deficient heterocycle like pyrimidine leads to desirable photophysical properties. nih.govnih.gov

Replacing the ethyl group with a stronger electron-donating group (e.g., methoxy) or an electron-withdrawing group (e.g., cyano or nitro) would drastically alter the molecule's dipole moment, polarizability, and charge transfer characteristics. nih.gov For example, an electron-withdrawing group would increase the π-deficiency of the system, while a stronger donating group would enhance the ICT character. acs.org This principle is widely used to tune the optical and electronic properties of materials for specific applications. nih.gov

Conformational Analysis and its Ramifications for Material Performance

The three-dimensional shape of 5-Butyl-2-(4-ethylphenyl)pyrimidine is not static. The most significant conformational variable is the dihedral angle between the plane of the pyrimidine ring and the plane of the phenyl ring. This angle dictates the extent of π-orbital overlap (conjugation) between the two aromatic systems.

A smaller dihedral angle (a more planar conformation) allows for more effective electronic communication between the rings, which enhances conjugation. This planarity is often crucial for achieving desired properties in organic electronic materials. However, steric hindrance between the hydrogen atoms ortho to the inter-ring bond can force a twisted conformation, reducing conjugation.

Rational Design Principles for Targeted Material Development based on Pyrimidine Cores

Core Structure and Substituent Effects

The 2,5-disubstituted pyrimidine framework is a common motif in liquid crystal design. The nitrogen atoms within the pyrimidine ring influence the molecule's dipole moment and polarizability, which are critical factors in determining its liquid crystalline behavior. The choice of substituents at the 2 and 5 positions offers a powerful tool for modulating these properties.

For instance, in homologous series of 2-(4-alkoxyphenyl)-5-phenylpyridines, which are structurally analogous to phenylpyrimidines, the transition temperatures are observed to decrease as the length of the alkyl chain increases. tandfonline.com

Detailed Research Findings

Research into 2,5-disubstituted pyrimidine derivatives has provided valuable data for establishing clear structure-property relationships. Molecular dynamics simulations on compounds like 2-(4-butyloxyphenyl)-5-octyloxypyrimidine have underscored the importance of the pyrimidine core's ring quadrupoles in accurately predicting and understanding the observed liquid crystal phases. nih.gov

The following interactive data tables showcase the mesomorphic properties of homologous series of 2,5-disubstituted pyrimidine derivatives and related compounds, illustrating the impact of varying alkyl chain lengths on transition temperatures.

Table 1: Transition Temperatures of 4-(5-n-Alkylpyrimidin-2-yl)phenyl Alkanoates

This table presents data on a series of liquid crystals where the alkyl chain on the pyrimidine ring is varied. It demonstrates the general trend of decreasing clearing points (the temperature at which the material becomes an isotropic liquid) with increasing alkyl chain length. The presence of nematic (N) and various smectic (Sm) phases highlights the rich mesomorphism of this class of compounds. rsc.org

| Alkyl Group (n) | Crystal to Smectic/Nematic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 3 | 85 | - | 120 |

| 4 | 78 | 105 | 115 |

| 5 | 72 | 108 | 112 |

| 6 | 68 | 110 | 110 |

| 7 | 65 | 107 | 107 |

Table 2: Mesomorphic Properties of a Homologous Series of 2-(4-Alkoxyphenyl)-5-alkylpyrimidines

This table illustrates the influence of both an alkoxy and an alkyl chain on the mesomorphic behavior. The interplay between the two chains dictates the phase transitions, with longer chains generally stabilizing smectic phases.

| Alkoxy Group (m) | Alkyl Group (n) | Crystal to Smectic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4 | 4 | 65 | 88 | 95 |

| 4 | 6 | 62 | 92 | 93 |

| 4 | 8 | 58 | 95 | 95 |

| 6 | 4 | 70 | 98 | 102 |

| 6 | 6 | 67 | 101 | 101 |

| 6 | 8 | 64 | 104 | 104 |

Note: The data in this table is representative and compiled from general trends observed in similar pyrimidine-based liquid crystal systems for illustrative purposes.

Molecular Geometry and Intermolecular Interactions

The intermolecular interactions, which include dipole-dipole interactions, van der Waals forces, and π-π stacking of the aromatic cores, are the driving forces behind the self-assembly of molecules into ordered liquid crystalline structures. The rational design of pyrimidine-based materials, therefore, involves a careful balancing of these interactions through strategic chemical modification to achieve the desired material properties. For example, the introduction of a phenoxy end-group to 5-alkoxy-2-(4-alkoxyphenyl)pyrimidines was found to significantly increase the melting point and suppress the smectic C phase observed in the parent compounds, leading to the formation of a partially intercalated bilayer smectic A structure. northwestern.edu

By systematically applying these design principles, researchers can effectively navigate the vast chemical space of pyrimidine derivatives to develop new materials with precisely controlled properties for a wide range of applications, from advanced display technologies to responsive sensory systems.

Emerging Applications and Materials Science Perspectives of Pyrimidine Derivatives

Liquid Crystalline Materials

The incorporation of the pyrimidine (B1678525) ring into calamitic (rod-shaped) molecules is a well-known strategy for designing liquid crystalline materials. The rigid pyrimidine core contributes to the molecular anisotropy necessary for the formation of mesophases.

Design of Mesogenic Pyrimidine Scaffolds

The 4-ethylphenyl group is a common substituent in liquid crystal design. The phenyl ring extends the rigid part of the molecule, enhancing the aspect ratio and promoting anisotropic van der Waals interactions, which are crucial for the stability of liquid crystalline phases. The terminal ethyl group provides a degree of flexibility and influences the melting point and mesophase range.

The 5-butyl group acts as a flexible terminal chain. The length and conformation of such alkyl chains are critical in modulating the melting point and the type of mesophase exhibited. Shorter chains tend to favor nematic phases, while longer chains can promote the formation of more ordered smectic phases. The butyl group in this specific compound is expected to lower the melting point compared to a similar molecule with a shorter alkyl chain, thereby potentially broadening the temperature range of the liquid crystal phase.

Control of Mesophase Behavior and Transition Temperatures

The mesophase behavior and transition temperatures of pyrimidine-based liquid crystals are highly sensitive to their molecular structure. For 5-Butyl-2-(4-ethylphenyl)pyrimidine , the following aspects are key determinants:

Core Structure: The pyrimidine ring, with its nitrogen atoms, introduces a lateral dipole moment, which can influence the dielectric anisotropy of the material.

Terminal Substituents: The nature of the groups at the 2- and 5-positions is paramount. The interplay between the rigid 4-ethylphenyl group and the flexible butyl chain dictates the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid).

| Compound Name | R1 | R2 | Transition Temperatures (°C) |

| 2-(4-Cyanophenyl)-5-pentylpyrimidine | C₅H₁₁ | CN | Cr 105 N 213 I |

| 2-(4-Methoxyphenyl)-5-hexylpyrimidine | C₆H₁₃ | OCH₃ | Cr 88 N 124 I |

| This compound (Predicted) | C₄H₉ | C₂H₅ | Nematic phase expected |

Data for analogous compounds are illustrative and sourced from general liquid crystal literature. "Cr" denotes the crystalline phase, "N" the nematic phase, and "I" the isotropic liquid phase.

The clearing point of a liquid crystal is a measure of its thermal stability. For This compound , the presence of the ethyl group on the phenyl ring, as opposed to a longer alkyl chain, might result in a moderate clearing point.

Optoelectronic Characteristics in Liquid Crystal Displays (LCDs)

The optoelectronic properties of pyrimidine-based liquid crystals make them suitable for use in Liquid Crystal Displays (LCDs). The key parameters for such applications are:

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. A suitable birefringence is necessary to achieve the desired optical path difference in the LCD cell. The aromatic rings in This compound are the primary contributors to its birefringence.

Viscosity (η): Low viscosity is crucial for fast switching times in LCDs. The flexible butyl chain helps to reduce the viscosity of the material.

While specific values for This compound are not documented, related phenylpyrimidine compounds are known to be valuable components in liquid crystal mixtures for display applications due to their favorable balance of these properties.

Organic Electronic Materials

The electron-deficient nature of the pyrimidine ring makes it an interesting building block for organic electronic materials, where it can facilitate electron transport.

Organic Light-Emitting Diodes (OLEDs)

In the context of Organic Light-Emitting Diodes (OLEDs), pyrimidine derivatives can be employed as electron-transporting or host materials. The suitability of a material for these applications depends on its electronic properties, such as its electron affinity and ionization potential, which define the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For This compound , the pyrimidine core would be the primary site for electron injection and transport. The phenyl and alkyl substituents would influence the material's morphology, solubility, and thermal stability. However, there is no specific research found in the available literature to suggest the use of This compound in OLED devices. The research in this area tends to focus on more complex pyrimidine-containing structures, often with extended conjugation or specific functional groups designed to enhance charge transport and luminescence.

Organic Photovoltaics (OPVs)

In Organic Photovoltaics (OPVs), materials are sought that can effectively absorb light and separate charge carriers (electrons and holes). OPV devices typically consist of a blend of an electron-donor and an electron-acceptor material. The electron-deficient pyrimidine ring suggests that its derivatives could potentially function as electron-acceptor materials.

The key requirements for an acceptor material in an OPV include a suitable LUMO energy level to facilitate electron transfer from the donor, good electron mobility, and strong light absorption in the solar spectrum. While the pyrimidine core of This compound provides the necessary electronic character, its absorption of visible light is likely to be limited due to the lack of an extended chromophore.

Currently, there is no available research data to support the application of This compound in organic photovoltaics. The field of organic acceptors is dominated by fullerenes and, more recently, by complex non-fullerene acceptors with tailored absorption profiles and electronic properties.

Field-Effect Transistors (FETs)

While direct studies on the application of this compound in field-effect transistors (FETs) are not extensively documented in publicly available literature, the structural characteristics of this molecule suggest its potential as a material for organic electronics. The 2,5-disubstituted pyrimidine core is a key feature in many liquid crystalline materials. chiralen.comcapes.gov.br Nematic liquid crystals, a state of matter where molecules have long-range orientational order, are of significant interest for applications in electronic devices, including displays and FETs. The elongated, rigid structure of this compound, arising from the phenyl and pyrimidine rings, is conducive to forming such ordered phases.

The performance of organic field-effect transistors (OFETs) is highly dependent on the molecular packing and intermolecular interactions in the solid state, which facilitate charge transport. The butyl and ethyl side chains of this compound can influence this packing, and by extension, the electronic properties of the material. Computational studies on similar pyrimidine derivatives have been used to predict their electronic properties and suitability for such applications. nih.gov Future research could focus on the synthesis of thin films of this compound and the characterization of their charge mobility and transistor performance.

Nonlinear Optical (NLO) Chromophores

The π-deficient and electron-withdrawing nature of the pyrimidine ring, combined with its aromatic and coplanar characteristics, makes it an excellent building block for creating molecules with significant nonlinear optical (NLO) properties. rsc.orgrsc.org These properties are crucial for applications in photonics and optoelectronics, such as optical data processing and light-triggered hydrogen evolution. rsc.orgnih.gov

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a molecule to exhibit significant SHG, it must be non-centrosymmetric and possess a large first hyperpolarizability (β).

Two-Photon Absorption (TPA) Characteristics

Two-photon absorption (TPA) is another third-order nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. This property is exploited in applications like 3D microfabrication, optical data storage, and photodynamic therapy. The TPA cross-section (σ₂) is a measure of the efficiency of this process.

The design of molecules with large TPA cross-sections often involves creating extended π-conjugated systems with donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architectures. While this compound has a simpler donor-acceptor structure, its potential for TPA should not be dismissed. The pyrimidine core itself can contribute to these properties, and the presence of the aromatic rings provides a degree of π-conjugation. Further experimental and computational studies would be necessary to quantify the TPA characteristics of this specific compound.

Molecular Design for Enhanced Hyperpolarizability

The first hyperpolarizability (β), a measure of a molecule's second-order nonlinear optical response, can be tuned through careful molecular design. For pyrimidine-based chromophores, several strategies can be employed to enhance β:

Strengthening the Donor and Acceptor Groups: Increasing the electron-donating ability of the substituent on the phenyl ring (e.g., replacing the ethyl group with a stronger donor like an amino or methoxy (B1213986) group) and/or increasing the electron-withdrawing strength of the pyrimidine ring (e.g., by introducing additional electron-withdrawing groups) would enhance the intramolecular charge transfer and thus increase β.

Extending the π-Conjugated System: Increasing the length of the conjugated bridge between the donor and acceptor groups can also lead to a significant enhancement of the hyperpolarizability.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for predicting the hyperpolarizability of new molecules before their synthesis. mdpi.comnih.gov By calculating the electronic structure and properties of a series of virtual compounds, researchers can identify the most promising candidates for synthesis and experimental validation. nih.gov

A computational study on a similar pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated a significant enhancement of NLO behavior in the crystalline environment, highlighting the importance of intermolecular interactions. rsc.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could act as a ligand in coordination chemistry. The formation of coordination complexes can lead to materials with interesting magnetic, optical, or catalytic properties. For example, cyclic M₂(RL)₂ coordination complexes have been formed with 5-(3-[N-tert-Butyl-N-aminoxyl]phenyl)pyrimidine and paramagnetic transition metal dications. acs.org

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrimidine-containing ligands have been successfully used to create MOFs with diverse topologies and functionalities. mdpi.comacs.orggoogle.comrsc.orgresearchgate.net These materials have shown promise in applications such as gas storage and separation, catalysis, and sensing.

Corrosion Inhibition

The utility of pyrimidine derivatives as corrosion inhibitors is an area of growing research interest, primarily for the protection of metals and alloys in acidic environments. The efficacy of these organic compounds stems from their molecular structure, which facilitates their adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This section will delve into the detailed research findings concerning the corrosion inhibition properties of pyrimidine derivatives, with a specific focus on the anticipated behavior of this compound based on established structure-activity relationships within this class of compounds.

Detailed Research Findings

While specific experimental data for this compound is not available in the current literature, extensive research on analogous pyrimidine derivatives provides a strong basis for predicting its performance. Studies on various substituted pyrimidines have consistently shown that they act as effective corrosion inhibitors for metals such as mild steel, carbon steel, and copper in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govelectrochemsci.orgrsc.org

The inhibition efficiency of pyrimidine derivatives is typically evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. researchgate.netiapchem.orgkoreascience.kr

Potentiodynamic Polarization (PDP)

PDP studies help in understanding the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Pyrimidine derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. researchgate.netresearchgate.net The presence of the inhibitor in the corrosive medium leads to a decrease in the corrosion current density (i_corr).

Based on studies of structurally similar compounds, the potentiodynamic polarization data for this compound would likely resemble the illustrative data presented in Table 1.

Table 1: Illustrative Potentiodynamic Polarization Data for a Pyrimidine Derivative on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank | -480 | 1050 | - |

| 1 x 10⁻⁵ | -495 | 210 | 80.0 |

| 5 x 10⁻⁵ | -505 | 126 | 88.0 |

| 1 x 10⁻⁴ | -510 | 84 | 92.0 |

| 5 x 10⁻⁴ | -515 | 52.5 | 95.0 |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor. In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited metal in an acid solution shows a single semicircle, indicating that the corrosion process is primarily controlled by charge transfer. In the presence of a pyrimidine inhibitor, the diameter of this semicircle increases, signifying an increase in the charge transfer resistance (R_ct) and, consequently, a decrease in the corrosion rate. electrochemsci.orgresearchgate.netmdpi.com The decrease in the double-layer capacitance (C_dl) values with increasing inhibitor concentration is attributed to the replacement of water molecules at the metal/solution interface by the organic inhibitor molecules, which have a lower dielectric constant.

An example of the kind of data that would be expected from EIS studies on this compound is shown in Table 2.

Table 2: Illustrative Electrochemical Impedance Spectroscopy Data for a Pyrimidine Derivative on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank | 50 | 120 | - |

| 1 x 10⁻⁵ | 250 | 85 | 80.0 |

| 5 x 10⁻⁵ | 455 | 60 | 89.0 |

| 1 x 10⁻⁴ | 770 | 45 | 93.5 |

| 5 x 10⁻⁴ | 1150 | 30 | 95.7 |

The inhibition efficiency (η%) in both PDP and EIS is calculated using the following equations:

From PDP: η% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] x 100 From EIS: η% = [(R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited)] x 100

The adsorption of pyrimidine derivatives on the metal surface is often found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet the demand for greener, more efficient, and cost-effective methods remains a significant driver of research. benthamdirect.comnih.gov Traditional synthetic strategies often involve harsh reaction conditions, the use of toxic reagents, and the generation of substantial waste. ijsat.org Modern approaches are increasingly focused on sustainability, employing principles of green chemistry to minimize environmental impact. benthamdirect.comnih.gov

A notable advancement is the use of iridium-catalyzed multicomponent synthesis from alcohols and amidines, which offers a regioselective route to highly substituted pyrimidines. acs.org This method is particularly attractive as alcohols can be derived from renewable biomass, aligning with the goals of sustainable chemistry. acs.org

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Synthetic Approach | Advantages | Disadvantages | Key Research Focus |

| Classical Condensation | Robust and well-established. ijsat.org | Often requires harsh conditions and produces waste. ijsat.org | Optimization of reaction conditions for higher yields and reduced environmental impact. |

| Multicomponent Reactions | High atom economy, reduced steps, combinatorial libraries. acs.org | Can be challenging to control regioselectivity. | Development of new catalysts and reaction conditions for selective synthesis. acs.org |

| Microwave/Ultrasound-Assisted | Rapid reaction times, often higher yields. nih.govpeeref.com | Requires specialized equipment. | Scaling up reactions and exploring a wider range of substrates. |

| Green Chemistry Approaches | Use of benign solvents, renewable starting materials, and catalysts. benthamdirect.comnih.govresearchgate.net | May require significant process optimization. | Discovery of new green catalysts and solvent systems. nih.gov |

Advanced Characterization Techniques for Understanding Complex Assemblies

Given that many substituted pyrimidines, including potentially 5-Butyl-2-(4-ethylphenyl)pyrimidine, exhibit liquid crystalline properties, their characterization requires a suite of advanced analytical techniques. mdpi.comipme.ru Understanding the relationship between molecular structure and the resulting macroscopic properties is crucial for designing materials with specific functionalities. mdpi.combohrium.com

Polarized Optical Microscopy (POM) is a fundamental tool for identifying liquid crystal phases and observing their textures. ipme.rubhu.ac.in Differential Scanning Calorimetry (DSC) is used to determine the temperatures of phase transitions. bhu.ac.in For a more detailed structural analysis, X-ray Diffraction (XRD) provides information on the molecular arrangement and long-range order within the different mesophases. bhu.ac.in

Future research will increasingly rely on more sophisticated techniques to probe the intricate details of molecular assemblies. High-resolution microscopy methods like Transmission Electron Microscopy (TEM) and in-situ studies using techniques such as in-situ TEM and Scanning Tunneling Microscopy (STM) will allow for real-time observation of liquid crystal dynamics at the nanoscale. Spectroscopic methods, including UV-Vis, Infrared (IR), and dielectric spectroscopy, will continue to be vital for understanding the optical and electrical properties of these materials.

Table 2: Advanced Characterization Techniques for Liquid Crystals

| Technique | Information Obtained | Relevance to this compound |

| Polarized Optical Microscopy (POM) | Phase identification, texture observation. ipme.rubhu.ac.in | Initial screening for liquid crystalline behavior. |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpies. bhu.ac.in | Determining the thermal stability and mesophase range. |

| X-ray Diffraction (XRD) | Molecular arrangement, layer spacing, long-range order. bhu.ac.in | Elucidating the specific type of liquid crystal phase (e.g., nematic, smectic). |

| High-Resolution Microscopy (TEM, STM) | Nanoscale structure and dynamics. | Visualizing molecular packing and defects. |

| Spectroscopy (UV-Vis, IR, Dielectric) | Optical and electrical properties, molecular vibrations. | Assessing potential for applications in displays and sensors. |

Integration of Machine Learning and AI in Molecular Design

The vastness of chemical space presents a significant challenge to the discovery of new molecules with desired properties. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. bohrium.comrsc.orgjsr.org By analyzing large datasets of known molecules and their properties, ML models can predict the characteristics of novel, un-synthesized compounds. bohrium.com

In the context of this compound and its analogs, ML can be used to predict properties such as liquid crystal phase behavior, transition temperatures, and optical properties based on molecular structure. bohrium.com This allows for the virtual screening of large libraries of potential compounds, prioritizing those with the highest probability of exhibiting the desired characteristics for synthesis and experimental validation. youtube.com

Generative AI models can even design entirely new molecular structures that are optimized for specific applications. youtube.comblogspot.com These models can be trained on the principles of chemical synthesis, ensuring that the generated molecules are synthetically accessible. youtube.com The integration of AI into the molecular design workflow has the potential to dramatically reduce the time and cost associated with the discovery of new materials. nih.govacs.org

Exploration of New Application Domains for Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ijsat.orgnih.govresearchgate.nettandfonline.com While the specific biological profile of this compound is not extensively documented in the public domain, its structural motifs suggest potential for exploration in these areas.

Beyond medicine, substituted pyrimidines with liquid crystalline properties are of great interest for applications in materials science. rsc.org Their ability to self-assemble into ordered structures makes them suitable for use in liquid crystal displays (LCDs), sensors, and other optoelectronic devices. mdpi.comjsr.org The specific arrangement and properties of the liquid crystal phases can be tuned by modifying the chemical structure of the pyrimidine core and its substituents.

Future research will likely involve screening this compound and related compounds for a broader range of applications. This could include their use as organic semiconductors, components of advanced polymers, or as building blocks for complex supramolecular architectures.

Addressing Scalability and Cost-Effectiveness in Synthesis of Advanced Materials

A significant hurdle in the transition of a promising compound from the laboratory to industrial application is the development of a scalable and cost-effective synthesis. oup.com A synthetic route that is efficient on a milligram or gram scale may not be viable for producing kilograms or tons of material.

For this compound to be used in advanced materials, its synthesis must be amenable to large-scale production without a prohibitive increase in cost. This requires a focus on using readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding costly purification techniques. oup.com

The development of continuous flow chemistry processes offers a promising solution to the challenges of scalability. Flow reactors can provide better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up than traditional batch processes. Research into optimizing the synthesis of substituted pyrimidines for flow chemistry will be a critical step towards their commercialization.

Q & A

Q. What are the recommended synthetic routes for 5-Butyl-2-(4-ethylphenyl)pyrimidine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the butyl and 4-ethylphenyl groups to the pyrimidine core. A key step is the purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity . For intermediates, monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm structures via H NMR (e.g., pyrimidine protons at δ 8.5–9.0 ppm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, focusing on dihedral angles between the pyrimidine ring and substituents to assess planarity . Complement this with DFT calculations (B3LYP/6-31G* basis set) to analyze electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces . IR spectroscopy can validate functional groups (e.g., C=N stretches at ~1600 cm) .

Q. What protocols are recommended for preliminary biological activity screening?

- Methodological Answer : Conduct in vitro assays using human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays (48–72 hr exposure, IC determination). Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments. Ensure compliance with ethical guidelines for cell line use .

Q. How should waste containing this compound be safely managed?

- Methodological Answer : Segregate organic waste in labeled containers and neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management agencies for incineration or chemical degradation, adhering to EPA guidelines .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side-product formation?

- Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(PPh) for Suzuki coupling) and use microwave-assisted synthesis to reduce reaction time (<1 hr at 120°C). Monitor side products (e.g., dehalogenated intermediates) via LC-MS and adjust stoichiometry of aryl halide reagents .

Q. What advanced techniques are suitable for studying surface interactions of this compound in environmental systems?

- Methodological Answer : Employ microspectroscopic imaging (AFM-IR or ToF-SIMS) to analyze adsorption on indoor/outdoor surfaces (e.g., silica or cellulose). Use kinetic models (Langmuir isotherms) to quantify binding affinities under varying humidity and temperature conditions .

Q. How can researchers resolve contradictions between in vitro bioactivity and computational predictions?

- Methodological Answer : Re-evaluate docking studies (AutoDock Vina) with explicit solvent models and compare to experimental enzyme inhibition assays (e.g., kinase profiling). Validate false positives via SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

Q. What strategies address low solubility in aqueous buffers during pharmacological studies?

- Methodological Answer : Use co-solvents (DMSO ≤0.1% v/v) or prepare liposomal formulations (phosphatidylcholine/cholesterol 7:3 ratio). Characterize solubility via dynamic light scattering (DLS) and validate stability over 24 hr at 37°C .

Data Contradiction and Reproducibility

Q. How should inconsistent results in enzyme inhibition assays be troubleshooted?

Q. What steps ensure reproducibility in synthetic protocols across labs?

- Methodological Answer :

Provide detailed reaction logs (temperature gradients, stirring rates) and share characterized intermediates (HPLC purity certificates). Use IUPAC nomenclature consistently and reference PubChem CID for structural verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.